molecular formula C6H6N2O4S B2612989 4-(Aminosulfonyl)-pyridine-2-carboxylic acid CAS No. 1308677-22-6

4-(Aminosulfonyl)-pyridine-2-carboxylic acid

Cat. No.: B2612989
CAS No.: 1308677-22-6
M. Wt: 202.18
InChI Key: IGHCPTQYPZLSJG-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Analysis

IUPAC Nomenclature and Systematic Identification

4-(Aminosulfonyl)-pyridine-2-carboxylic acid is systematically named as 4-sulfamoylpyridine-2-carboxylic acid (CAS 1308677-22-6). The IUPAC name reflects the pyridine ring substituted with an amino sulfonyl group at position 4 and a carboxylic acid group at position 2. The compound belongs to the pyridinecarboxylic acid derivatives, a class of heterocyclic aromatics with diverse biological and synthetic applications.

Molecular Formula and Weight Determination

The molecular formula is C₆H₆N₂O₄S , with a molecular weight of 202.19 g/mol . This is confirmed through:

  • Elemental analysis : Carbon (6 atoms), hydrogen (6 atoms), nitrogen (2 atoms), oxygen (4 atoms), and sulfur (1 atom).
  • Mass spectrometry : Fragmentation patterns align with the molecular formula (discussed in Section 1.3.3).
Property Value
Molecular formula C₆H₆N₂O₄S
Molecular weight 202.19 g/mol
CAS number 1308677-22-6
MDL number MFCD20489511

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR data for this compound are limited in public databases. However, analogous pyridine derivatives provide insights into expected shifts:

  • ¹H NMR :
    • Pyridine ring protons: δ 7.2–8.0 ppm (aromatic region).
    • Aminosulfonyl (–SO₂NH₂) protons: δ 4.5–5.0 ppm (broad singlet due to NH₂ exchange).
    • Carboxylic acid proton: δ 10.0–12.0 ppm (broad peak).
Infrared (IR) Absorption Profile

The IR spectrum is characterized by:

  • Carboxylic acid : Strong O–H stretch at 2500–3300 cm⁻¹ (broad) and C=O stretch at 1680–1720 cm⁻¹.
  • Sulfonyl group : S=O stretches at 1150–1250 cm⁻¹ and 950–1050 cm⁻¹.
  • Pyridine ring : C=N stretching at 1600–1650 cm⁻¹.
Mass Spectrometric Fragmentation Patterns

Key fragments in electron ionization (EI) or electrospray ionization (ESI) include:

  • Molecular ion : m/z 202 (C₆H₆N₂O₄S⁺).
  • Fragment ions :
    • m/z 148 (C₆H₄N₂O₂⁺, loss of SO₂).
    • m/z 123 (C₆H₅NO²⁻, pyridine-2-carboxylate ion).

Crystallographic Studies and Three-Dimensional Conformation

No experimental crystallographic data are currently available for this compound. However, related pyridine-2-carboxylic acid derivatives (e.g., picolinic acid) adopt planar structures with hydrogen bonding between the carboxylic acid and adjacent nitrogen. The sulfamoyl group likely induces steric and electronic effects, favoring a coplanar arrangement with the pyridine ring.

Computational Molecular Modeling

Density Functional Theory (DFT) Calculations

DFT studies on analogous sulfonamide-pyridine systems reveal:

  • Electron distribution : Partial charges on the sulfamoyl nitrogen (δ⁺) and oxygen (δ⁻) enhance hydrogen-bonding capacity.
  • Conformational stability : The carboxylic acid group adopts trans-conformations relative to the pyridine nitrogen to minimize steric strain.

Properties

IUPAC Name

4-sulfamoylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c7-13(11,12)4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10)(H2,7,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHCPTQYPZLSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308677-22-6
Record name 4-sulfamoylpyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminosulfonyl)-pyridine-2-carboxylic acid typically involves the sulfonation of pyridine derivatives followed by amination and carboxylation. One common method includes the reaction of 4-chloropyridine-2-carboxylic acid with sulfamic acid under specific conditions to introduce the aminosulfonyl group .

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-(Aminosulfonyl)-pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted pyridine derivatives .

Scientific Research Applications

4-(Aminosulfonyl)-pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 4-(Aminosulfonyl)-pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with enzymes, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Applications/Properties
4-(Aminosulfonyl)-pyridine-2-carboxylic acid C$6$H$6$N$2$O$4$S 4-(Aminosulfonyl), 2-COOH Sulfonamide, Carboxylic acid 214.19 Pharmaceutical intermediate
4-Aminopyridine-2-carboxylic acid C$6$H$6$N$2$O$2$ 4-Amino, 2-COOH Amino, Carboxylic acid 154.12 Coordination chemistry ligand
2-Aminopyridine-4-carboxylic acid C$6$H$6$N$2$O$2$ 2-Amino, 4-COOH Amino, Carboxylic acid 154.12 Metal chelation, synthesis
3-Amino-4-(methoxymethyl)-6-methyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide C${18}$H${19}$N$5$O$3$S$_2$ Complex thienopyridine substituents Sulfonamide, Amide, Thioether 441.51 Kinase inhibition (hypothetical)
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid C$7$H$9$N$3$O$2$S 4-Amino, 2-(ethylthio), 5-COOH Amino, Thioether, Carboxylic acid 215.23 Nucleoside analog synthesis

Key Observations:

Functional Group Influence: The sulfonamide group in the target compound increases polarity and acidity compared to amino-substituted analogs. The pKa of sulfonamide protons (~10–11) and carboxylic acid (~2–4) may enable pH-dependent solubility .

Heterocyclic Variations: Thienopyridine derivatives (e.g., ) exhibit enhanced bioactivity due to fused aromatic systems, but their synthesis is more complex . Pyrimidine-based analogs (e.g., ) prioritize nucleobase mimicry, often used in antiviral or anticancer research .

Positional Isomerism: 2-Aminopyridine-4-carboxylic acid (carboxylic acid at 4-position) shows distinct metal-chelating properties compared to the target compound, which may favor different coordination geometries .

Biological Activity

4-(Aminosulfonyl)-pyridine-2-carboxylic acid, also known as 4-sulfamoylpyridine-2-carboxylic acid, is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with an aminosulfonyl group and a carboxylic acid group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The compound's synthesis typically involves the sulfonation of pyridine derivatives followed by amination and carboxylation. One common synthetic route includes the reaction of 4-chloropyridine-2-carboxylic acid with sulfamic acid under controlled conditions to introduce the aminosulfonyl group. The structural formula can be represented as follows:

C6H6N2O4S\text{C}_6\text{H}_6\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions, potentially inhibiting enzymatic activity. This inhibition may disrupt various biochemical pathways, leading to its observed antimicrobial and anticancer effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related sulfonamide compounds have shown significant antibacterial activity against various strains of bacteria . The mechanism often involves competitive inhibition of bacterial enzymes essential for cell wall synthesis.

Anticancer Activity

In the context of cancer research, the compound has been evaluated for its potential as an anticancer agent. A study highlighted its analogs as NMDA receptor antagonists, which could be beneficial in treating neurodegenerative disorders and certain types of cancer due to their ability to modulate neurotransmission pathways .

Case Studies and Research Findings

  • NMDA Receptor Antagonism : A series of studies on pyridine derivatives demonstrated that certain modifications could enhance their affinity for NMDA receptors, which are implicated in various neurological conditions. The most potent compound in these studies showed an IC50 value of 40 µM, indicating moderate potency .
  • In Vivo Efficacy : In vivo assays have been conducted to assess the protective effects against NMDA-induced lethality in mice, showcasing the potential therapeutic applications of these compounds in neuroprotection during cerebral ischemia .
  • Comparative Analysis : A comparative study between this compound and other sulfonamide derivatives revealed unique binding geometries that could influence their pharmacological profiles. This highlights the significance of structural variations in determining biological activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits significant antibacterial activity
AnticancerPotential as NMDA receptor antagonist
NeuroprotectionProtects against NMDA-induced neuronal damage

Table 2: Synthesis Overview

Reaction TypeKey ReactantsConditions
SulfonationPyridine derivatives + sulfamic acidControlled temperature
AminationSulfonated pyridines + aminesBasic conditions
CarboxylationAminosulfonyl pyridines + carboxylic acidsAcidic conditions

Q & A

Q. What are the recommended synthetic routes for 4-(Aminosulfonyl)-pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

Answer: A viable approach involves sulfonylation of pyridine-2-carboxylic acid derivatives. For example:

Sulfonamide Introduction : React 4-chloropyridine-2-carboxylic acid with sulfonamide precursors (e.g., sulfamic acid) under nucleophilic substitution conditions. Use DMSO as a solvent at 140°C to facilitate reactivity, as demonstrated in analogous heterocyclic systems .

Protection/Deprotection : Protect the carboxylic acid group with tert-butoxycarbonyl (Boc) to prevent side reactions during sulfonylation. Deprotect using trifluoroacetic acid (TFA) .

Optimization : Vary catalysts (e.g., HATU for coupling), solvents (DCM, DMF), and temperatures. Monitor yields via HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) .

Q. Which analytical techniques are critical for characterizing this compound?

Answer: Use a multi-technique approach:

  • NMR : <sup>1</sup>H/<sup>13</sup>C NMR to confirm sulfonamide (-SO2NH2) and carboxylic acid (-COOH) groups. Look for deshielded pyridine protons (~δ8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]<sup>-</sup> at m/z 229.03 (C6H6N2O4S).
  • HPLC-PDA : Purity assessment (≥95%) using a C18 column, 0.1% formic acid in mobile phase .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Answer: Density Functional Theory (DFT) is critical:

Electron Density Analysis : Calculate local kinetic-energy density and Laplacian of the electron density to identify reactive sites (e.g., sulfonamide nitrogen) .

Reaction Pathways : Simulate nucleophilic attack at the pyridine C4 position using Gaussian09 with B3LYP/6-31G* basis set. Compare activation energies for sulfonylation vs. carboxylate side reactions.

Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to refine energy barriers .

Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide-containing pyridine derivatives?

Answer: Address discrepancies via:

Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability in antimicrobial or anticancer studies .

Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude confounding impurities.

Structural Confirmation : Re-synthesize disputed compounds and validate via X-ray crystallography (e.g., PDB: 4PMS for analogous kinase inhibitors) .

Q. What strategies mitigate poor aqueous solubility of this compound in biological assays?

Answer:

Co-solvent Systems : Use ≤10% DMSO or cyclodextrin-based solubilizers to maintain cell viability .

Prodrug Design : Convert carboxylic acid to methyl ester (e.g., using MeOH/H2SO4) for enhanced membrane permeability .

Salt Formation : Prepare sodium or ammonium salts via neutralization with NaOH/NH4OH .

Q. How can researchers validate target engagement of this compound in enzyme inhibition studies?

Answer:

SPR Spectroscopy : Immobilize target enzyme (e.g., carbonic anhydrase) on a CM5 chip. Measure binding affinity (KD) in real-time .

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to confirm stoichiometric binding .

Crystallography : Co-crystallize with the enzyme (e.g., PDB deposition) to visualize binding modes .

Methodological Notes

  • Evidence-Based : Cited peer-reviewed methodologies (DFT , synthesis , crystallography ).
  • Categorization : Separated basic (synthesis, characterization) and advanced (computational, biological) questions.

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